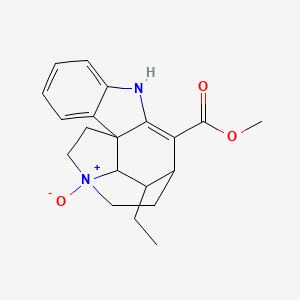

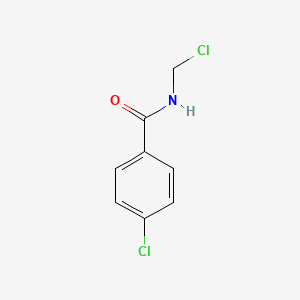

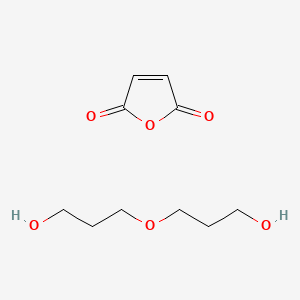

![molecular formula C11H7NO2S B14667558 [1]Benzothieno[2,3-b]pyridine 9,9-dioxide CAS No. 37049-42-6](/img/structure/B14667558.png)

[1]Benzothieno[2,3-b]pyridine 9,9-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1Benzothieno[2,3-b]pyridine 9,9-dioxide is a heterocyclic compound that features a fused ring system combining benzene, thiophene, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1Benzothieno[2,3-b]pyridine 9,9-dioxide typically involves multi-step procedures starting from substituted diphenylacetylenes or dinitrostilbenes. The process includes cyclization reactions, often facilitated by reagents such as polyphosphoric acid or butyllithium .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield and purity. These methods would include careful control of reaction conditions and purification steps to ensure the quality of the final product.

Types of Reactions:

Electrophilic Substitution: This compound undergoes electrophilic nitration, formylation, and acetylation, with substitution occurring preferentially at specific positions on the ring.

Metallation: Metallation with butyllithium occurs at position 1, leading to various substituted derivatives.

Common Reagents and Conditions:

Nitration: Typically involves nitric acid under controlled temperatures to increase regioselectivity.

Formylation and Acetylation: These reactions use formylating and acetylating agents, respectively, under specific conditions to achieve the desired substitutions.

Major Products:

2,7-Disubstituted Derivatives: These are major products formed from substitution reactions.

1-Substituted Derivatives: Formed through metallation and subsequent reactions.

Chemistry:

Organic Electronics: The compound is used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its favorable electronic properties.

Dye-Sensitized Solar Cells (DSSCs): Utilized as a component in DSSCs for its ability to enhance light absorption and conversion efficiency.

Biology and Medicine:

CYP17 Inhibition: Derivatives of this compound have shown potential as non-steroidal inhibitors of CYP17, an enzyme involved in steroidogenesis.

Industry:

Mechanism of Action

The mechanism of action for 1Benzothieno[2,3-b]pyridine 9,9-dioxide in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its role as a CYP17 inhibitor involves binding to the enzyme’s active site, thereby blocking its activity and affecting steroid hormone production . The exact pathways and molecular interactions depend on the specific application and derivative used.

Comparison with Similar Compounds

- 1Benzothieno[3,2-b]pyridine: Shares a similar fused ring structure but differs in the positioning of the thiophene and pyridine rings .

- Benzothieno[2,3-c]pyridines: These compounds also feature a fused ring system but with different substitution patterns and potential biological activities .

Uniqueness: 1Benzothieno[2,3-b]pyridine 9,9-dioxide is unique due to its specific ring fusion and substitution pattern, which confer distinct electronic and chemical properties. This uniqueness makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior.

Properties

CAS No. |

37049-42-6 |

|---|---|

Molecular Formula |

C11H7NO2S |

Molecular Weight |

217.25 g/mol |

IUPAC Name |

[1]benzothiolo[2,3-b]pyridine 9,9-dioxide |

InChI |

InChI=1S/C11H7NO2S/c13-15(14)10-6-2-1-4-8(10)9-5-3-7-12-11(9)15/h1-7H |

InChI Key |

MLJJDVMKADUDDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2(=O)=O)N=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

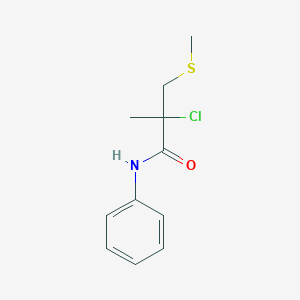

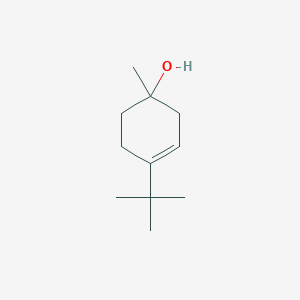

![2-Benzoyl-8,8-dichloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14667481.png)

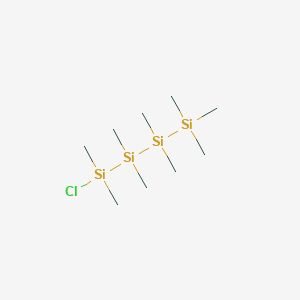

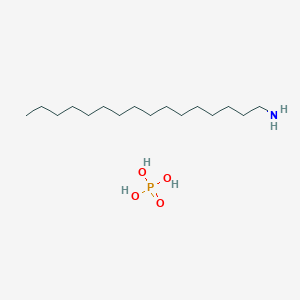

![diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane;3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid](/img/structure/B14667489.png)

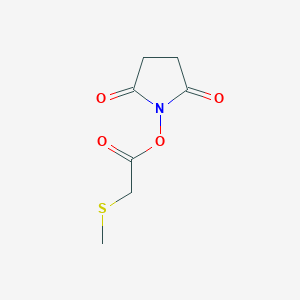

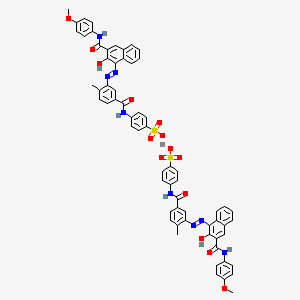

![N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine](/img/structure/B14667520.png)

![6h-Dibenz[c,e][1,2]oxaphosphorin, 6-phenoxy-](/img/structure/B14667526.png)